3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-13(2)11-20(25)23-18-10-9-16(12-14(18)3)24-15(4)22-19-8-6-5-7-17(19)21(24)26/h5-10,12-13H,11H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYCPLQFYIGYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves coupling the quinazolinone derivative with 3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be done using a mixture of concentrated nitric acid and sulfuric acid; halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation.
Comparison with Similar Compounds
Key Observations:
- Quinazolinone vs. Pyrazolyl/Thioureido (Compound 2): The target compound’s quinazolinone core enables π-π stacking in protein binding, whereas Compound 2’s pyrazolyl-thioureido system may enhance metal coordination but lacks planar rigidity .
- Sulfonamide vs.
- Heterocyclic Diversity (Compound 4): Compound 4’s pyridinylpyrimidinyl group shares heteroaromaticity with the quinazolinone but lacks the fused bicyclic system, possibly reducing binding affinity for specific kinase pockets .
Pharmacological Inference
- Target Compound: Quinazolinones are established kinase inhibitors (e.g., EGFR inhibitors). The methyl groups may enhance lipophilicity, improving membrane permeability .
- Compound 3 : Trifluoromethoxy and sulfonamide groups suggest protease or phosphatase inhibition, leveraging electron-withdrawing effects for transition-state mimicry .
- Compound 4 : Pyridinylpyrimidinyl motifs are prevalent in kinase inhibitors (e.g., Imatinib analogs), though activity depends on substituent positioning .
Biological Activity
3-methyl-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a complex organic compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which features a quinazolinone moiety linked to a butanamide chain. Its molecular formula is , with a molecular weight of approximately 319.37 g/mol. The structure is characterized by multiple functional groups that enhance its reactivity and biological interaction potential.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially leading to altered metabolic processes.
- Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in several studies. It has demonstrated activity against:
Case Studies
- Anticancer Studies : A study evaluating the cytotoxic effects of related quinazolinone compounds showed IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound may exhibit similar effects.
- Antibacterial Studies : In vitro tests have demonstrated that derivatives of quinazolinones can outperform traditional antibiotics like ampicillin in inhibiting bacterial growth, particularly against resistant strains.
Q & A
Q. Methodological Solutions :
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce steric limitations .
- Optimize reaction conditions (e.g., solvent polarity, temperature gradients) via high-throughput screening to improve regioselectivity .
- Employ HPLC-MS for real-time monitoring of intermediates to ensure purity (>95%) .
How can researchers characterize the structural and electronic properties of this compound to validate its identity?
Q. Techniques :
- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methyl groups at 2- and 3-positions) and amide bond integrity .
- X-ray crystallography : Resolve the 3D conformation of the dihydroquinazolinone core to assess steric interactions .
- DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
Q. Experimental Design :
- Kinase inhibition assays : Screen against EGFR or VEGFR2 due to structural similarity to quinazoline-based kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
Q. Key Considerations :
- Include positive controls (e.g., gefitinib for EGFR inhibition) .
- Validate results with triplicate measurements and statistical analysis (p < 0.05) .
Advanced Research Questions
How can computational methods optimize the compound’s binding affinity to a target protein?
Q. Strategy :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Focus on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the protein-ligand complex .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for methyl group substitutions to guide SAR .
Q. Validation :
- Compare computational predictions with experimental SPR (surface plasmon resonance) data for binding kinetics (K) .
How to resolve contradictory data in reaction yield vs. biological activity during optimization?
Q. Case Example :
- Issue : Higher synthetic yields (80%) correlate with reduced cytotoxicity (IC > 50 µM).
- Root Cause Analysis :
Q. Methodology :
- Apply Design of Experiments (DoE) to decouple variables (e.g., temperature, catalyst loading) .
- Use multivariate regression to model structure-activity relationships .
What advanced techniques can elucidate the compound’s mechanism of action in complex biological systems?
Q. Approaches :
- Cryo-EM : Resolve ligand-induced conformational changes in target proteins at near-atomic resolution .
- Chemical proteomics : Employ click chemistry with an alkyne-tagged analog to map cellular protein targets .
- Metabolomics : Track downstream metabolic perturbations via LC-HRMS in treated vs. untreated cells .
Q. Data Integration :
- Combine omics datasets with pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
